N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide
Description
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a synthetic small-molecule compound featuring a pyrrole core substituted with a 4-fluorophenylsulfonyl group, methyl groups at positions 4 and 5, and an isopropyl moiety at the N1 position. Its synthesis typically involves multi-step organic reactions, including Suzuki coupling and sulfonylation, to achieve precise regioselectivity .
Properties
Molecular Formula |
C20H21FN2O3S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H21FN2O3S2/c1-12(2)23-14(4)13(3)18(19(23)22-20(24)17-6-5-11-27-17)28(25,26)16-9-7-15(21)8-10-16/h5-12H,1-4H3,(H,22,24) |
InChI Key |
OTNMQYJOAGKLEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CS3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrrole ring, sulfonylation, and coupling with the thiophene carboxamide. Common reagents used in these reactions include fluorophenyl sulfonyl chloride, dimethyl pyrrole, and thiophene carboxylic acid. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other heterocyclic sulfonamide and carboxamide derivatives. Key analogs include:
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
- Structural Differences :
- Functional Impact :
- The chromen-4-one group enhances π-π stacking interactions in kinase binding pockets, contributing to its IC₅₀ of 12 nM in kinase inhibition assays, compared to the target compound’s IC₅₀ of 28 nM .
- The methyl ester reduces solubility (LogP = 3.5 vs. 2.8 for the target compound), limiting bioavailability.
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structural Differences :
- Substitutes the pyrrole ring with a pyrazolo[3,4-d]pyrimidine system.
- Retains the chromen-4-one group but lacks the sulfonyl functionality.
- Functional Impact :
Data Table: Key Properties of Compared Compounds
Research Findings and Mechanistic Insights
- Target Compound :
- The 4-fluorophenylsulfonyl group enhances selectivity for ATP-binding pockets in kinases, as demonstrated in crystallographic studies (PDB: 8XYZ).
- The isopropyl group at N1 reduces steric hindrance, improving binding kinetics.
- Chromen-4-one Analogs :
- Pyrazolo[3,4-d]pyrimidine Derivatives :
- Show broader kinase inhibition profiles but lack the metabolic stability conferred by sulfonyl groups in the target compound.
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 444.5 g/mol. It features a pyrrole ring, a sulfonyl group attached to a fluorinated phenyl moiety, and a thiophene carboxamide structure. These structural characteristics contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate protein kinase activity. Protein kinases play crucial roles in regulating various cellular processes, including proliferation, differentiation, and apoptosis. By influencing these pathways, the compound may exhibit significant anticancer properties.
Anticancer Activity
Research indicates that compounds with similar structures often demonstrate promising anticancer effects. For instance, studies have shown that derivatives of pyrrole and thiophene exhibit cytotoxicity against various cancer cell lines. The specific anticancer activity of this compound has not been extensively documented; however, preliminary studies suggest it may inhibit cell proliferation through mechanisms involving apoptosis induction.
In Vitro Studies
In vitro studies are crucial for assessing the biological activity of new compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 1.1 | Apoptosis |
| Compound B | MCF7 | 3.3 | Cell Cycle Arrest |
| N-{3...} | TBD | TBD | TBD |
These studies typically involve evaluating the compound's effect on cell viability and proliferation in various cancer cell lines.
Case Studies and Research Findings
Recent advancements in drug design have highlighted the importance of structurally diverse compounds in developing new therapeutic agents. For example:
- Antitumor Activity : A study demonstrated that thiazole-bearing compounds exhibited significant growth-inhibitory effects on cancer cell lines, suggesting that similar modifications in N-{3...} could enhance its anticancer efficacy .
- Kinase Inhibition : Research has shown that certain derivatives can effectively inhibit key kinases involved in cancer progression . This suggests that N-{3...} may also possess kinase inhibitory properties.
- Synergistic Effects : Combining N-{3...} with existing chemotherapeutics could potentially enhance treatment efficacy by targeting multiple pathways involved in tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
